Overall Pharmacological Potency: Normirtazapine is 3- to 4-Fold Less Active Than Parent Mirtazapine
In a comprehensive review of active antidepressant metabolites, López-Muñoz and Álamo (2013) explicitly state that the demethylated metabolite normirtazapine, while pharmacologically active, is 'three to four times less active than mirtazapine' [1]. This quantitative attenuation is a critical differentiator for researchers expecting equivalent receptor occupancy or downstream signaling effects from the metabolite.
| Evidence Dimension | Overall pharmacological activity (relative potency) |
|---|---|
| Target Compound Data | 3- to 4-fold less active than mirtazapine |
| Comparator Or Baseline | Mirtazapine (parent compound) |
| Quantified Difference | 3- to 4-fold lower overall pharmacological activity |
| Conditions | Review of published in vitro and in vivo pharmacological studies |
Why This Matters
Researchers requiring full NaSSA agonist potency should select mirtazapine; those investigating metabolite-specific contributions or requiring a less potent reference standard should select normirtazapine.
- [1] López-Muñoz F, Álamo C. Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders. Front Psychiatry. 2013;4:102. View Source
